Z-D-Phe-Arg-OH
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Overview
Description
Z-D-Phe-Arg-OH, also known as Nα-benzyloxycarbonyl-D-phenylalanyl-L-arginine, is a synthetic peptide derivative. It is composed of the amino acids D-phenylalanine and L-arginine, with a benzyloxycarbonyl (Z) protecting group attached to the amino terminus. This compound is often used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Phe-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, D-phenylalanine, is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group for the next coupling reaction.
Coupling: The next amino acid, L-arginine, is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Z-D-Phe-Arg-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The arginine residue can be reduced to form arginine derivatives.
Substitution: The benzyloxycarbonyl protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction of the arginine residue can yield arginine derivatives.
Scientific Research Applications
Z-D-Phe-Arg-OH has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and biomaterials.
Mechanism of Action
The mechanism of action of Z-D-Phe-Arg-OH involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and function. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Z-D-Phe-Phe-Arg-OH: A similar compound with an additional phenylalanine residue.
Z-D-Phe-Arg(NO2)-OH: A similar compound with a nitro group attached to the arginine residue.
Z-D-Phe-NH2: A similar compound with an amide group instead of an arginine residue.
Uniqueness
Z-D-Phe-Arg-OH is unique due to its specific combination of D-phenylalanine and L-arginine residues, as well as the presence of the benzyloxycarbonyl protecting group. This unique structure allows it to interact with specific molecular targets and pathways, making it valuable in various scientific research applications.
Properties
Molecular Formula |
C23H29N5O5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C23H29N5O5/c24-22(25)26-13-7-12-18(21(30)31)27-20(29)19(14-16-8-3-1-4-9-16)28-23(32)33-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,27,29)(H,28,32)(H,30,31)(H4,24,25,26)/t18-,19+/m0/s1 |
InChI Key |
XHGIWCXAACQYGK-RBUKOAKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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